Z-Gly-Pro

Vue d'ensemble

Description

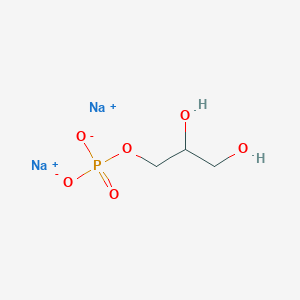

Z-Gly-Pro: is a dipeptide composed of the amino acids glycine and proline, linked by a peptide bond. It is often used as a substrate in biochemical assays to study the activity of prolyl endopeptidase, an enzyme that cleaves peptide bonds at the carboxyl side of proline residues .

Mécanisme D'action

Target of Action

Z-Gly-Pro-OH, also known as this compound or N-Cbz-glycyl-L-proline, primarily targets the enzyme Fibroblast Activation Protein-alpha (FAPα) . This makes FAPα an attractive target for the design of tumor-targeting prodrugs .

Mode of Action

The mode of action of this compound-OH involves its interaction with FAPα. In a study, it was demonstrated that a new targeted drug with anti-tumor activity was formed by combining Epirubicin (EPI) with the FAPα-specific dipeptide this compound . The resulting compound, named Z-GP-EPI, effectively releases EPI after incubation with FAPα . This suggests that this compound-OH can be used to form prodrugs that are activated by FAPα, thereby delivering anti-tumor drugs in a targeted manner .

Pharmacokinetics

As a prodrug, this compound-oh is expected to improve the pharmacokinetic profile of the drug it is combined with by enhancing its stability and bioavailability .

Result of Action

The result of the action of this compound-OH, when used to form a prodrug like Z-GP-EPI, is the targeted delivery of an anti-tumor drug. This results in similar anti-tumor effects as the free drug, but with potentially reduced side effects . For instance, Z-GP-EPI showed similar anti-tumor effects as free EPI in tumor-bearing mice, but without visible cardiotoxic side effects .

Action Environment

The action of this compound-OH is influenced by the presence of FAPα, which is overexpressed in tumor cells . This allows for the targeted delivery of anti-tumor drugs to tumor cells, thereby potentially improving the efficacy and safety of the treatment . .

Analyse Biochimique

Biochemical Properties

Z-Gly-Pro-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in proteomics research

Cellular Effects

This compound-OH has been found to have significant effects on various types of cells and cellular processes. For example, it has been used in the formation of new targeted anti-tumor drugs, showing anti-tumor activity in tumor cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound-OH is complex and involves several interactions at the molecular level. It has been used in the formation of a new targeted drug named Z-GP-EPI, which can effectively release EPI after incubation with FAPα, showing similar in vitro anti-tumor effects with EPI in FAPα overexpressed tumor cells .

Temporal Effects in Laboratory Settings

The effects of this compound-OH change over time in laboratory settings. It has been found to be stable at 4° C

Dosage Effects in Animal Models

The effects of this compound-OH vary with different dosages in animal models. For instance, in a study involving 4T1 tumor-bearing nude mice, Z-GP-EPI, a drug formed by combining EPI with this compound-OH, showed similar anti-tumor effects to free EPI, but without visible cardiotoxic side effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Pro typically involves the coupling of glycine and proline using a peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, with each coupling step followed by a deprotection step to remove protecting groups .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly studied, the peptide bond itself can be susceptible to oxidative cleavage under harsh conditions.

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Chemistry: Z-Gly-Pro is used as a model substrate in enzymatic studies to investigate the specificity and kinetics of prolyl endopeptidase .

Biology: In biological research, this compound is employed to study the role of prolyl endopeptidase in various physiological processes, including protein degradation and signal transduction .

Industry: In the pharmaceutical industry, this compound is used in the screening of prolyl endopeptidase inhibitors, which may have therapeutic potential for treating conditions like Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Gly-Pro: A dipeptide similar to Z-Gly-Pro but without the protective group on the glycine residue.

Z-Pro-Gly: Another dipeptide with the same amino acids but in reverse order.

Uniqueness: this compound is unique in its ability to serve as a specific substrate for prolyl endopeptidase, making it a valuable tool in enzymatic studies and drug development .

Propriétés

IUPAC Name |

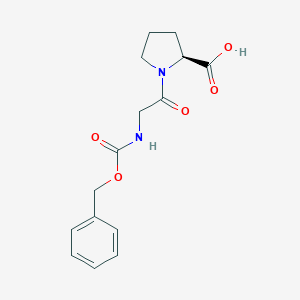

(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13(17-8-4-7-12(17)14(19)20)9-16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTUKZKYDJMGJDC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501292362 | |

| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-54-9 | |

| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Benzyloxycarbonyl)glycyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501292362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Z-Gly-Pro?

A1: this compound serves as a substrate for prolyl endopeptidase (PEP, also known as prolyl oligopeptidase), a serine protease that cleaves peptide bonds on the carboxyl side of proline residues. [, , , , ]

Q2: How does this compound interact with prolyl endopeptidase?

A2: this compound binds to the active site of prolyl endopeptidase, positioning the Pro-X bond for cleavage. [, ] Kinetic studies suggest that at least five subsites (S3 to S2') are involved in the enzyme-substrate interaction, with high stereospecificity observed at S2, S1, and S1'. [, , ]

Q3: What are the downstream effects of prolyl endopeptidase inhibition by compounds like this compound?

A3: Prolyl endopeptidase plays a role in the maturation and degradation of various bioactive peptides, including neuropeptides and peptide hormones. [] Inhibiting this enzyme can affect the levels and activity of these peptides, potentially influencing physiological processes such as memory, learning, and blood pressure regulation. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: While not explicitly stated in the provided research, the molecular formula can be deduced as C14H16N2O5 based on its structure (Benzyloxycarbonyl-Glycine-Proline). The molecular weight is calculated to be 292.29 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A6: A study employing mass-selected vibrationally resolved electronic spectroscopy and IR-UV double resonance spectroscopy, combined with quantum chemistry calculations, characterized the structures and conformational preferences of this compound. [] The research identified two conformers: one with an extended β-strand structure stabilized by C5 hydrogen-bonding and another folded through O-H⋯π interaction. []

Q6: Is there information available regarding the material compatibility of this compound?

A6: The provided research primarily focuses on this compound's interactions with enzymes and its use in biochemical assays. Information regarding its compatibility with various materials is not explicitly discussed.

Q7: What is known about the stability of this compound under different conditions?

A7: Although specific details about this compound's stability are limited in the provided research, its use in various biochemical assays suggests stability under typical assay conditions (aqueous solutions, moderate temperatures, and physiological pH).

Q8: What is the primary application of this compound in research?

A9: this compound is primarily used as a substrate for studying the activity and inhibition of prolyl endopeptidase (PEP). [, , , , ] This enzyme is implicated in various physiological processes, and understanding its function is crucial for developing potential therapeutic agents. [, , , ]

Q9: What other applications does this compound have in scientific research?

A9: Beyond prolyl endopeptidase research, this compound has been used:

- In affinity chromatography: To purify prolyl endopeptidase by exploiting its specific binding affinity for the dipeptide. []

- In studying the substrate specificity of other peptidases: To differentiate them from prolyl endopeptidase based on their ability to cleave this compound. [, , ]

- In investigating the mechanism of action of other proline-specific enzymes: For example, in a study examining the C-terminal peptidyl-L-proline hydrolase activity of Aspergillus acid carboxypeptidase. []

Q10: Have computational methods been used to study this compound and its interactions?

A11: Yes, computational chemistry techniques, specifically natural bond orbital and noncovalent interaction calculations, were employed to validate the noncovalent interactions observed in the experimentally determined structures of this compound. []

Q11: How does modifying the structure of this compound affect its interaction with prolyl endopeptidase?

A11: While the provided research does not delve into detailed SAR studies for this compound itself, it highlights the importance of specific structural features for prolyl endopeptidase substrate recognition and binding:

- Proline at the P1 position: A proline residue at the P1 position (the residue contributing the carbonyl group of the scissile bond) is crucial for prolyl endopeptidase activity. [, , ]

- Influence of the P2' residue: The nature of the P2' residue (the residue immediately following the proline) can influence the rate of hydrolysis by prolyl endopeptidase. [, ]

- Size limitations: Prolyl endopeptidase exhibits size limitations for its substrates, typically cleaving peptides with a maximum size of around 3 kDa. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.